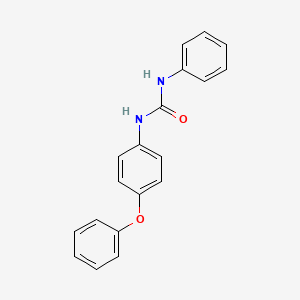
N-(4-phenoxyphenyl)-N'-phenylurea
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-N'-phenylurea, commonly known as fenuron, is a chemical compound that belongs to the class of urea herbicides. Fenuron is a white crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C. It is commonly used as a herbicide to control weeds in various crops, including cotton, soybean, and sugarcane. Fenuron has also been studied for its potential use in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Morphine Enhancement
N-(4-phenoxyphenyl)-N'-phenylurea derivatives have been synthesized and analyzed for their structure. These compounds, when evaluated for morphine analgesia enhancement, showed significant effects, suggesting potential applications in enhancing morphine analgesia (Almasi Rad et al., 2004).
Herbicide Metabolism
Research into the metabolism of chlorotoluron, a phenylurea herbicide, revealed its widespread use in winter wheat for controlling broad-leaf weeds. The study of this compound's metabolism could be crucial for understanding resistance in various weeds and its environmental impact (Menéndez et al., 1997).
Chemical Rearrangements
Studies have shown that N-phenyl-N′-phenoxyurea can undergo acid-catalyzed rearrangement to form biphenyl derivatives, indicating potential for fundamental aromatic rearrangement applications (Endo et al., 1984).
Insecticidal Activity and Toxicity
Investigations into N-benzoyl-N'-phenylureas have shown that alkylated derivatives of these compounds display decreased toxicity against aquatic invertebrates while maintaining insecticidal activity. This research may inform the development of more environmentally friendly pesticides (Koyanagi et al., 1998).
Bioremediation Technology
Studies on the phenylurea herbicide diuron have shown that it can be effectively degraded using cyclodextrin-based bioremediation technology. This approach has significant implications for cleaning contaminated soils and waters (Villaverde et al., 2012).
Pharmaceutical Applications
Research into N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas has revealed that certain derivatives exhibit potent anti-inflammatory activity. This could be significant for developing new anti-inflammatory drugs (Fatima et al., 2014).
Environmental Fate
Research has been conducted to understand the degradation of phenylurea herbicides, including their transformation during drinking water treatment. This is crucial for assessing the environmental impact and safety of water supplies (Chusaksri et al., 2012).
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNHEWVUYXOHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
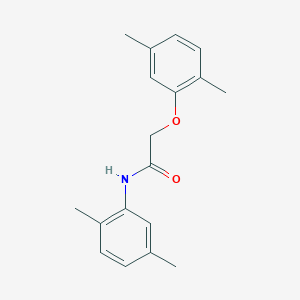

![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)
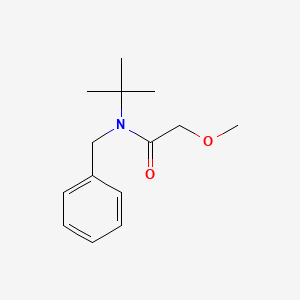
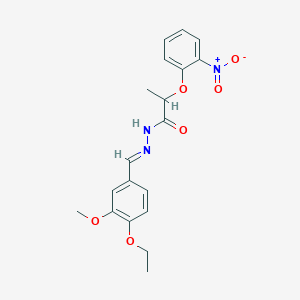
![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
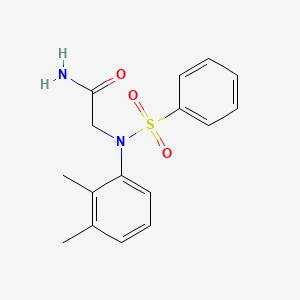
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)
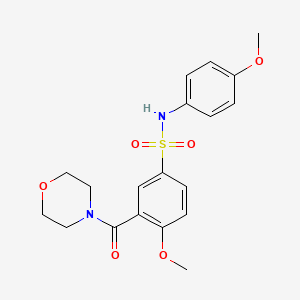
![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)
